molecular formula C10H13NO3 B14389646 5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione CAS No. 89402-03-9

5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione

Cat. No.: B14389646
CAS No.: 89402-03-9
M. Wt: 195.21 g/mol
InChI Key: LYDKISUHLMQEHT-UHFFFAOYSA-N
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Description

5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is a complex organic compound with a unique structure that combines a cyclohexene ring with an oxazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 6-methylcyclohex-3-en-1-ylamine with oxazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylcyclohex-3-en-1-ylmethanol
  • 5-[(6-Methylcyclohex-3-en-1-yl)methoxy]pentanoic acid
  • N-[(5-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}-1,2-oxazol-3-yl)methyl]cyclopropanamine

Uniqueness

5-(6-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is unique due to its specific combination of a cyclohexene ring and an oxazolidine-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the development of new materials, therapeutic agents, and chemical processes. Further research is needed to fully explore its capabilities and applications.

Properties

CAS No.

89402-03-9

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(6-methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8-9(12)11-10(13)14-8/h2-3,6-8H,4-5H2,1H3,(H,11,12,13)

InChI Key

LYDKISUHLMQEHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C2C(=O)NC(=O)O2

Origin of Product

United States

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